Ikk|A-IN-1 Demonstrates Superior Potency Against IKK-β Versus BMS-345541
Ikk|A-IN-1 (IKKβ-IN-1) inhibits IKK-β with an IC50 of 0.20 μM [1]. In comparison, the widely used pan-IKK allosteric inhibitor BMS-345541 shows an IC50 of 0.30 μM for IKK-β . While both are potent, Ikk|A-IN-1 achieves a 33% lower IC50, indicating higher intrinsic potency. Furthermore, BMS-345541 also inhibits IKK-α with an IC50 of 4.0 μM, whereas Ikk|A-IN-1's design as an irreversible allosteric inhibitor aims for IKK-β selectivity, though direct IKK-α IC50 data is not reported in the primary literature [1].
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.20 μM |
| Comparator Or Baseline | BMS-345541: IC50 = 0.30 μM |
| Quantified Difference | Ikk|A-IN-1 IC50 is 1.5x more potent (33% lower) than BMS-345541 |
| Conditions | Cell-free kinase assay |
Why This Matters
This higher potency may translate to lower required doses in cellular and in vivo assays, potentially reducing off-target effects and compound usage.
- [1] Elkamhawy, A., Kim, N. Y., Hassan, A. H., Park, J. E., Paik, S., Yang, J., ... & Roh, E. J. (2020). Thiazolidine-2, 4-dione-based irreversible allosteric IKK-β kinase inhibitors: Optimization into in vivo active anti-inflammatory agents. *European Journal of Medicinal Chemistry*, *188*, 111955. View Source
